Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride
CAS No.: 2565806-68-8
Cat. No.: VC11668343
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2565806-68-8 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | methyl 4-methylpyrrolidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H |
| Standard InChI Key | QKDDAMQXFDTTPL-UHFFFAOYSA-N |
| SMILES | CC1CNCC1C(=O)OC.Cl |
| Canonical SMILES | CC1CNCC1C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride has the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 199.65 g/mol. The hydrochloride salt introduces a chloride ion, contributing to its crystalline structure and hygroscopicity .
Stereochemical Configuration
The compound’s (3R,4R) configuration is critical for its interactions in chiral environments. X-ray crystallography of analogous pyrrolidine derivatives confirms that the methyl and ester groups occupy equatorial positions, minimizing steric strain and stabilizing the ring conformation .
Key Structural Features:
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Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom.
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Methyl ester: Enhances lipophilicity and serves as a handle for further derivatization.
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Methyl group at C4: Introduces steric hindrance, influencing reactivity and selectivity.
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Hydrochloride salt: Improves solubility in polar solvents like water and methanol.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 180–182°C (decomposes) |
| Solubility | >50 mg/mL in H₂O |
| LogP (Partition Coeff.) | 0.92 (predictive) |
| pKa | 3.1 (carboxylate ester) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride involves stereoselective strategies to ensure the desired (3R,4R) configuration. A representative pathway includes:
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Cyclization of L-proline derivatives:
L-proline is functionalized via methyl esterification followed by alkylation at the 4-position using methyl iodide. The reaction proceeds under basic conditions (e.g., NaH in THF) to yield the intermediate free base . -
Salt Formation:
The free base is treated with hydrochloric acid in methanol, resulting in precipitation of the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures achieves >99% enantiomeric excess .
Reaction Conditions:
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Temperature: 0–25°C (to prevent racemization).
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Catalysts: Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst).
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous flow reactors: Enable precise control over reaction parameters, reducing side products.
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Catalytic hydrogenation: Converts nitro intermediates to amines without racemization .
Chemical Reactivity and Functionalization
Key Reactions
The compound participates in reactions typical of esters and secondary amines:
Ester Hydrolysis
Under acidic or basic conditions, the methyl ester hydrolyzes to the carboxylic acid:
N-Alkylation
The pyrrolidine nitrogen undergoes alkylation with alkyl halides:
Reductive Amination
Converts ketones to amines using NaBH₃CN:
Applications in Scientific Research
Pharmaceutical Development
The compound’s chiral structure makes it a precursor to bioactive molecules:
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Antiviral agents: Incorporated into protease inhibitors targeting HIV-1 .
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Analgesics: Functionalized derivatives show µ-opioid receptor affinity .
Catalysis
As a ligand in asymmetric catalysis:
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Hydrogenation: Rhodium complexes achieve 90% ee in ketone reductions .
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Cross-coupling: Palladium-catalyzed Suzuki reactions with aryl boronic acids .
Material Science
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